
1,3-Difluorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluorocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C5H6F2O2. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a carboxylic acid group is attached to the 1 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluorocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclobutane derivatives. For instance, starting with cyclobutane-1-carboxylic acid, selective fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carbonyl compounds, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,3-Difluorocyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful probe in studying biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluorocyclobutane-1-carboxylic acid
- 3,3-Difluorocyclobutane-1-carboxylic acid
- 1,1-Difluorocyclobutane-1-carboxylic acid
Uniqueness
1,3-Difluorocyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can significantly impact its chemical and physical properties. This positional isomerism can lead to differences in reactivity, stability, and biological activity compared to other difluorocyclobutane derivatives .
Propiedades
Fórmula molecular |
C5H6F2O2 |
|---|---|
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
1,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H6F2O2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2H2,(H,8,9) |
Clave InChI |
KGPOWZUGHLGAOQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
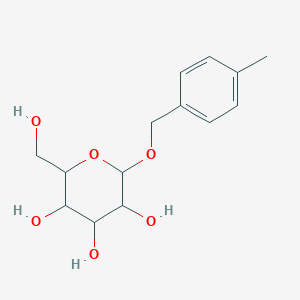
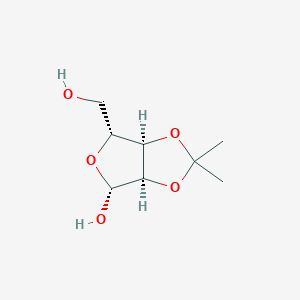
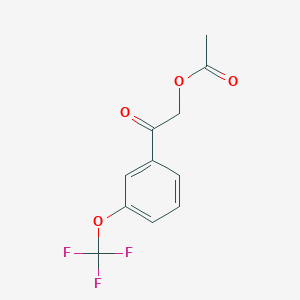
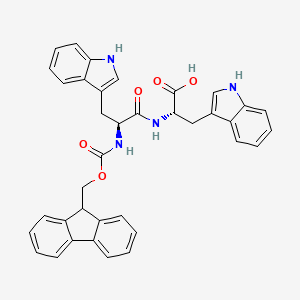
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)

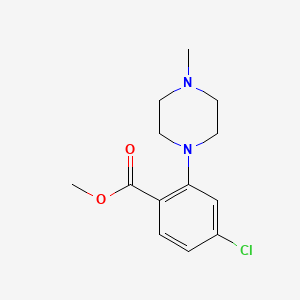
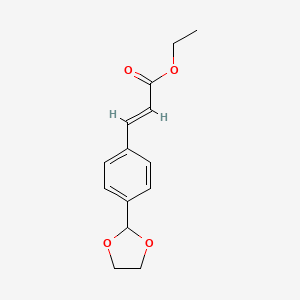

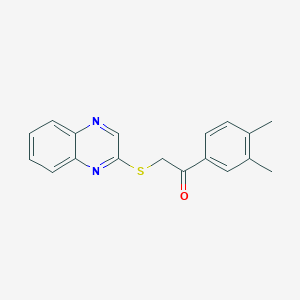
![[R-(R*,R*)]-gamma-Chloro-gamma-ethyl-3-methoxy-N,N,beta-trimethylbenzenepropanamine](/img/structure/B15123679.png)
![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)
